REACTION_SMILES
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[CH2:18]([Cl:19])[Cl:20].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[OH2:32].[OH:1][CH2:2][CH2:3][O:4][CH2:5][C:6](=[O:7])[O:8][CH2:9][CH3:10].[c:21]1([CH3:31])[cH:22][cH:23][c:24]([S:27](=[O:28])(=[O:29])[Cl:30])[cH:25][cH:26]1>>[O:1]([CH2:2][CH2:3][O:4][CH2:5][C:6](=[O:7])[O:8][CH2:9][CH3:10])[S:27]([c:24]1[cH:23][cH:22][c:21]([CH3:31])[cH:26][cH:25]1)(=[O:28])=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)COCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)COCCOS(=O)(=O)c1ccc(C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |